Cas no 2138012-87-8 (1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)

1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine structure
2138012-87-8 structure
Product name:1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
CAS No:2138012-87-8
MF:C11H12N6O
Molecular Weight:244.2525806427
CID:5859000
PubChem ID:165485113

1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
    • 1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
    • 2138012-87-8
    • EN300-1128730
    • インチ: 1S/C11H12N6O/c1-16-9(4-5-13-16)10-11(12)14-15-17(10)7-8-3-2-6-18-8/h2-6H,7,12H2,1H3
    • InChIKey: IVASKDCOFBXAIS-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CN1C(=C(N)N=N1)C1=CC=NN1C

計算された属性

  • 精确分子量: 244.10725903g/mol
  • 同位素质量: 244.10725903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 291
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7Ų
  • XLogP3: 0

1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1128730-2.5g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8 95%
2.5g
$3025.0 2023-10-26
Enamine
EN300-1128730-5.0g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8
5g
$4475.0 2023-06-09
Enamine
EN300-1128730-10g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8 95%
10g
$6635.0 2023-10-26
Enamine
EN300-1128730-5g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8 95%
5g
$4475.0 2023-10-26
Enamine
EN300-1128730-1.0g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8
1g
$1543.0 2023-06-09
Enamine
EN300-1128730-0.1g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8 95%
0.1g
$1357.0 2023-10-26
Enamine
EN300-1128730-0.25g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8 95%
0.25g
$1420.0 2023-10-26
Enamine
EN300-1128730-10.0g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8
10g
$6635.0 2023-06-09
Enamine
EN300-1128730-0.5g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8 95%
0.5g
$1482.0 2023-10-26
Enamine
EN300-1128730-0.05g
1-[(furan-2-yl)methyl]-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
2138012-87-8 95%
0.05g
$1296.0 2023-10-26

1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine 関連文献

1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amineに関する追加情報

Chemical Profile of 1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine (CAS No. 2138012-87-8)

The compound 1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine, identified by its CAS number 2138012-87-8, represents a significant advancement in the realm of pharmaceutical chemistry. This heterocyclic molecule combines structural features from multiple aromatic systems, including a furan ring, a pyrazole moiety, and a triazole core, which collectively contribute to its unique chemical and biological properties. The presence of these functional groups not only enhances its potential as a scaffold for drug discovery but also opens avenues for exploring novel interactions with biological targets.

Recent studies in medicinal chemistry have highlighted the importance of trisubstituted triazoles in developing bioactive molecules. The structural motif of 1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine aligns well with this trend, as the triazole ring provides a stable framework for further derivatization while the attached furan and pyrazole units introduce electronic and steric effects that can modulate binding affinity and selectivity. Such features are particularly valuable in designing compounds that target enzymes or receptors involved in critical biological pathways.

In the context of drug development, the furan moiety is known for its ability to engage in hydrogen bonding and π-stacking interactions with biological partners. This property has been leveraged in various drug candidates to enhance solubility and binding affinity. Concurrently, the pyrazole ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs due to its metabolic stability and capacity to adopt multiple conformations. The integration of these structural elements into 1-(furan-2-yl)methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4amine suggests a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential application in modulating inflammatory pathways. Emerging research indicates that trisubstituted triazoles can exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The methyl group at the 1-position of the triazole ring may further influence metabolic stability and bioavailability, making it an attractive feature for pharmacokinetic optimization. Additionally, the methyl substituent on the pyrazole ring could fine-tune electronic properties, thereby affecting receptor binding interactions.

The synthesis of 1-(furan-2-ylmethyl)-5-(1-methylpyrazolyl)-4-amino]-triazole (CAS No. 2138012 - 87 - 8) involves multi-step organic transformations that highlight the synthetic versatility of these heterocyclic systems. Key synthetic strategies often include cycloaddition reactions between azides and alkynes to form the triazole core, followed by functional group manipulations to introduce the furan and pyrazole moieties. These synthetic routes not only provide access to this compound but also serve as templates for generating related analogs with tailored properties.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with potential targets. The combined presence of polar functional groups such as amines and hydroxyls from the furan ring allows for favorable interactions with negatively charged residues in protein active sites. Furthermore, the rigid triazole-pyrazole-furan framework ensures conformational stability during binding events, which is crucial for achieving high affinity and selectivity.

Recent advances in biophysical techniques have enabled detailed characterization of protein-ligand interactions at an atomic level. These methods include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) assays. Preliminary data suggest that derivatives of CAS No 2138012878 exhibit promising binding affinities with enzymes implicated in cancer progression or neurodegenerative diseases. Such findings underscore the potential therapeutic relevance of this chemical entity.

The pharmacological evaluation of CAS No 2138076987 has been complemented by in vitro assays designed to assess cytotoxicity, enzyme inhibition, and receptor binding profiles. Initial results indicate that certain analogs demonstrate selective inhibition against overexpressed targets in cancer cell lines without significant off-target effects. This selectivity is critical for minimizing side effects and improving patient outcomes upon further development into clinical candidates.

The role of computational modeling extends beyond initial hit identification to virtual screening campaigns aimed at identifying lead compounds with optimized properties. By leveraging high-throughput virtual screening algorithms combined with machine learning models trained on known bioactive molecules, 2138076987-derived scaffolds can be prioritized based on predicted binding scores and physicochemical descriptors relevant to drug-likeness criteria such as Lipinski's Rule Of Five or ADMET predictions.

In conclusion, 2138076987 represents an exciting opportunity for medicinal chemists due to its unique structural features, which include synergistic contributions from fused heterocycles like furan, pyrazole, and triazole rings along with strategic substituents designed for optimal pharmacokinetic profiles. Ongoing research efforts are expected to yield valuable insights into its biological activities, mechanism(s) of action, and potential therapeutic applications across multiple disease areas where modulation of inflammatory or enzymatic pathways is implicated.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD